2-[4-(4-isopropylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile
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Overview
Description
Scientific Research Applications
FTIR, NMR, and Kinetic Studies
Research on proton transfer reactions involving nitro-substituted diarylmethanes and N-bases with guanidine character in acetonitrile has been conducted, utilizing FTIR, NMR, and kinetic studies. These studies explore the interactions and charge distributions within complex molecules, potentially offering insights into the reactivity and stability of compounds similar to "2-[4-(4-isopropylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile" (Schroeder et al., 1995).
Electrochemical Oxidation Studies
The electrochemical behavior of phenols, including those with isopropyl groups, has been investigated in acetonitrile. This research provides insights into the oxidation processes and the formation of intermediate radicals, which could be relevant for understanding the electrochemical properties of compounds containing similar functional groups (Richards & Evans, 1977).
Chemodosimeters Toward Cyanide
A study on N-acyl triazenes as selective chemodosimeters for cyanide ions in acetonitrile reveals the potential of triazene compounds in sensing applications. This could imply that triazole-containing compounds like "this compound" might be adaptable for chemical sensing or detection purposes (Chung, Lee, & Ahn, 2006).
Polymerization Studies
Investigations into copolymerization processes without an initiator in acetonitrile may provide valuable information on the polymerization potential of compounds with nitrile groups, offering insights into material science and engineering applications (Rivas, Canessa, & Pooley, 1985).
Mechanism of Action
Properties
IUPAC Name |
2-[3-methyl-5-oxo-4-(4-propan-2-ylphenyl)-1,2,4-triazol-1-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-10(2)12-4-6-13(7-5-12)18-11(3)16-17(9-8-15)14(18)19/h4-7,10H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIUWGSIYYMUJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=C(C=C2)C(C)C)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301321460 |
Source
|
Record name | 2-[3-methyl-5-oxo-4-(4-propan-2-ylphenyl)-1,2,4-triazol-1-yl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301321460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
31.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24822028 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
860785-27-9 |
Source
|
Record name | 2-[3-methyl-5-oxo-4-(4-propan-2-ylphenyl)-1,2,4-triazol-1-yl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301321460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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